molecular formula C18H18N2O4S3 B6477764 5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide CAS No. 2640878-61-9

5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide

Cat. No.: B6477764
CAS No.: 2640878-61-9
M. Wt: 422.5 g/mol
InChI Key: LFEZRLFEHMMZBQ-UHFFFAOYSA-N
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Description

The compound 5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide features a benzamide core substituted with a methoxy group at position 2 and a sulfamoyl group at position 3. The sulfamoyl moiety is further linked to a 2,2'-bithiophene unit via an ethyl chain.

Key structural features:

  • Benzamide backbone: Common in drugs like glibenclamide (a sulfonylurea antidiabetic agent) .
  • Sulfamoyl group: Enhances solubility and bioactivity, often seen in enzyme inhibitors .
  • 2,2'-Bithiophene: Imparts electron-rich characteristics, useful in corrosion inhibition and optoelectronics .
  • Ethyl linker: Balances rigidity and flexibility for target binding .

Properties

IUPAC Name

2-methoxy-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S3/c1-24-15-6-5-13(11-14(15)18(19)21)27(22,23)20-9-8-12-4-7-17(26-12)16-3-2-10-25-16/h2-7,10-11,20H,8-9H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEZRLFEHMMZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common approach is to start with 2,2'-bithiophene and introduce the necessary functional groups through a series of reactions, including sulfamoylation and methoxybenzamide formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for each step. This would include maintaining precise temperature, pressure, and pH levels to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bithiophene core can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can include oxidized bithiophene derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes:

  • Bithiophene moiety : Known for its electronic properties.
  • Sulfamoyl group : Often associated with biological activity.
  • Methoxybenzamide group : Contributes to the compound's solubility and reactivity.

This unique combination of functional groups suggests that the compound may exhibit significant reactivity and interaction with biological systems.

Chemistry

In the field of chemistry, 5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as:

  • Suzuki and Stille coupling reactions : Facilitated by the bithiophene moiety.
  • Oxidation and reduction reactions : Allowing for modification of functional groups.

These properties make it a valuable compound for synthetic chemists looking to develop new materials or compounds.

Biology

The biological potential of this compound is being explored in several areas:

  • Biological Probes : Its structural components suggest possible interactions with biological macromolecules, potentially acting as an electron donor or acceptor in redox reactions.
  • Antimicrobial Activity : Similar benzamide derivatives have demonstrated significant antibacterial and antifungal properties. Preliminary studies indicate that this compound may exhibit similar activities, warranting further investigation into its efficacy against various pathogens.
  • Cell Growth Inhibition : Research on related compounds indicates potential anticancer properties through mechanisms such as enzyme inhibition or disruption of metabolic pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties. The following aspects are noteworthy:

  • Drug Development : Given its structural characteristics, it could be a candidate for developing new drugs targeting specific diseases.
  • Biological Activity : Although extensive studies are lacking, the inferred mechanisms suggest potential applications in treating infections or cancer.

Industrial Applications

The compound's unique properties may also make it useful in various industrial applications:

  • Material Science : The electronic properties of the bithiophene moiety could lead to applications in organic electronics or photovoltaics.
  • Chemical Processes : Its reactivity can be harnessed in the development of new chemical processes or materials.

Case Study 1: Antimicrobial Potential

A study investigating benzamide derivatives reported significant antibacterial activity against Gram-positive bacteria. The findings suggest that this compound may also possess similar antimicrobial properties due to its structural similarities with known active compounds .

Case Study 2: Cell Growth Inhibition

Research on sulfamoyl-containing compounds indicated their potential for inhibiting cell growth through mechanisms involving enzyme inhibition. This suggests that our compound could be explored further for anticancer applications .

Mechanism of Action

The exact mechanism by which 5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets and pathways within biological systems. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Pharmacologically Active Sulfonylureas: Glibenclamide

Glibenclamide (5-chloro-N-[2-{4-[(cyclohexylcarbamoyl)sulfamoyl]phenyl}ethyl]-2-methoxybenzamide) shares the benzamide-sulfamoyl scaffold but replaces the bithiophene with a cyclohexylcarbamoyl group .

Property Target Compound Glibenclamide
Molecular Weight ~480 g/mol (estimated) 494.00 g/mol
Key Functional Groups 2-Methoxybenzamide, bithiophene-ethyl 2-Methoxybenzamide, cyclohexylcarbamoyl
Biological Activity Not reported (theoretical) Pancreatic K<sup>+</sup> channel inhibition (antidiabetic)
Applications Hypothesized: Enzyme inhibition, materials Type 2 diabetes treatment

Bithiophene-Based Corrosion Inhibitors: MA-1615 and MA-1740

Compounds MA-1615 (4-([2,2':5',2''-terthiophen]-5-yl)-2-fluorobenzamidine) and MA-1740 (5'-(4-amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine) are bithiophene derivatives with fluorobenzamidine groups. These exhibit corrosion inhibition for carbon steel in acidic environments .

Property Target Compound MA-1615/MA-1740
Core Structure Benzamide-sulfamoyl Bithiophene-fluorobenzamidine
Functional Groups Sulfamoyl, methoxy Amidines, fluorine
Applications Hypothesized: Pharmaceuticals Corrosion inhibition

Key Difference : The sulfamoyl and methoxy groups in the target compound may reduce corrosion inhibition efficacy compared to MA-1615/MA-1740’s charged amidine groups, which adsorb strongly onto metal surfaces.

Natural Bithiophenes from Echinops grijisii

Natural bithiophenes like 5-(4-hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene (isolated from E. grijisii) exhibit anti-inflammatory activity via inhibition of nitrite production in RAW 264.7 cells .

Property Target Compound Natural Bithiophene
Core Structure Benzamide-sulfamoyl Bithiophene with hydroxy/methoxy chains
Bioactivity Not tested Anti-inflammatory (IC50: ~10 µM)
Solubility Likely moderate (polar sulfamoyl) Low (hydrophobic alkyne chains)

Key Difference : The benzamide-sulfamoyl group in the target compound may improve solubility and bioavailability compared to natural bithiophenes, which rely on lipid-soluble alkynes for membrane penetration.

Biological Activity

5-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-2-methoxybenzamide, with the CAS number 2640878-61-9, is a complex organic compound characterized by its unique structural features, including a bithiophene moiety, a sulfamoyl group, and a methoxybenzamide group. This compound has garnered interest in various fields including medicinal chemistry, materials science, and organic electronics due to its potential biological activities and applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H19N3O3S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This structure highlights the presence of functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature; however, several inferred mechanisms and potential applications can be discussed based on its structural components.

  • Target Interactions : The precise biological targets of this compound remain largely unknown. However, the bithiophene moiety suggests possible interactions with various biological macromolecules, potentially acting as an electron donor or acceptor in redox reactions.
  • Antimicrobial Potential : Similar benzamide derivatives have shown significant antibacterial and antifungal properties. For instance, studies on benzamide analogues indicate their efficacy against various pathogens, suggesting that this compound may exhibit similar antimicrobial activities .
  • Cell Growth Inhibition : Research on related compounds indicates potential for cell growth inhibition through mechanisms involving enzyme inhibition (e.g., dihydrofolate reductase) or disruption of metabolic pathways . This suggests that the compound could be explored for anticancer properties.

Research Findings

Recent studies have focused on the synthesis and characterization of similar compounds to elucidate their biological activities. Key findings include:

  • Antifungal Activity : Benzamide derivatives have demonstrated antifungal properties, indicating that modifications to the benzamide structure can enhance bioactivity .
  • Inhibition Studies : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting that this compound may also possess anticancer properties .

Case Studies

  • Benzamide Analogues : A study on benzamide derivatives highlighted their potential as therapeutic agents against various cancers. The research indicated that modifications to the benzamide core could lead to enhanced potency against specific tumor types .
  • Sulfamoyl Group Activity : Compounds containing sulfamoyl groups have been investigated for their ability to inhibit bacterial growth and their role in drug design for antibiotic development .

Comparative Analysis

To better understand the potential of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
Benzamide DerivativesBenzamide coreAntimicrobial, anticancer
Sulfamoyl CompoundsSulfamoyl groupAntibacterial
Bithiophene DerivativesBithiophene moietyElectron transport in organic electronics

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